3,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Hydrogen Bonding and Molecular Interactions
- The compound displays intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains parallel to the c axis. This conformation aligns with theoretical studies on the sulfonylurea fragment (Gelbrich, Haddow & Griesser, 2011).
Anticancer and Pro-apoptotic Effects
- Compounds with sulfonamide fragments have shown in vitro anti-cancer activity against various cancer cell lines. They significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes; caspase 3, caspase 8, and caspase 9. Activation of these apoptotic genes is likely mediated by activation of p38 (Cumaoğlu et al., 2015).
Chemical Synthesis and Characterization
- Tetrahydroquinoline and quinoline derivatives have been synthesized via thermal carbon dioxide extrusion and Diels–Alder reactions. The process involves N-alkylidenesulfonyl substituted aza-ortho-xylylenes, leading to tricyclic compounds (Consonni, Croce, Ferraccioli & Rosa, 1996).
X-ray Characterization and Theoretical Studies
- Tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been characterized through X-ray analysis and Hirshfeld surface analysis. This study also involved the synthesis and analysis of a series of tetrahydro-diepoxybenzo[de]isoquinoline derivatives using perfluorobut-2-yne dienophile and N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides (Grudova et al., 2020).
Zinc Probes and Fluorescence Emission
- A caged Zn2+ probe, 8-benzenesulfonyloxy-5-N,N-dimethylaminosulfonylquinolin-2-ylmethyl-pendant cyclen, has been designed and synthesized. The probe showed negligible fluorescence emission in the absence of metal ions and significant increase upon addition of Zn2+ (Aoki et al., 2008).
Safety And Hazards
This would involve a discussion of the safety precautions that should be taken when handling the compound, as well as the hazards associated with the compound.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of study.
properties
IUPAC Name |
3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)17-9-10-19(27-2)20(14-17)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYJJSGJLWTQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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